molecular formula C8H3BrIN3 B1292611 6-Bromo-3-iodo-1H-indazole-4-carbonitrile CAS No. 1000342-60-8

6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Cat. No.: B1292611
CAS No.: 1000342-60-8
M. Wt: 347.94 g/mol
InChI Key: SBDYXMYGJRVQEE-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H3BrIN3 and its molecular weight is 347.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

One application involves the synthesis of new chemical entities through reactions such as regioselective hydrodehalogenation and cross-coupling reactions. For example, 3,5-Dibromoisothiazole-4-carbonitrile treated with Zn or In dust undergoes regioselective hydrodebromination to give 3-bromoisothiazole-4-carbonitrile in significant yields. These reactions are crucial for creating novel compounds that could have various biological or material applications (Ioannidou & Koutentis, 2011).

Biological Activity Screening

Another application is in the synthesis of indazole derivatives with potential antimicrobial activity. Indazole regioisomers have been synthesized and screened for activity against Gram-positive, Gram-negative bacteria, and fungal species. Some derivatives exhibited significant activity, indicating the potential for developing new antimicrobial agents (Yakaiah et al., 2008).

Material Science Applications

Compounds similar in structure to 6-Bromo-3-iodo-1H-indazole-4-carbonitrile can also be used in material science, particularly in the development of high-performance materials. For instance, the synthesis of SF5-substituted heterocyclic systems showcases the utility of indazole derivatives in creating materials with potential applications in various industries, including pharmaceuticals and electronics (Kanishchev & Dolbier, 2018).

Development of High Explosives

Research into the synthesis of new high explosives has also utilized derivatives of indazoles. The formation of triazolotriazine carbonitriles and their subsequent reactions to produce compounds with high density and thermal stability points to the role of indazole derivatives in developing insensitive high explosives (Snyder et al., 2017).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Relevant Papers

One relevant paper is "Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents" . This paper discusses the synthesis of a series of novel indazole derivatives and their evaluation for anticancer, antiangiogenic, and antioxidant activities .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-iodo-1H-indazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes, leading to changes in their activity. Additionally, this compound may interact with proteins involved in signal transduction, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution to target sites .

Properties

IUPAC Name

6-bromo-3-iodo-2H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDYXMYGJRVQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646747
Record name 6-Bromo-3-iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-60-8
Record name 6-Bromo-3-iodo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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